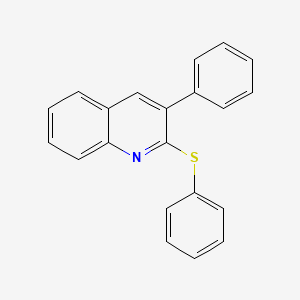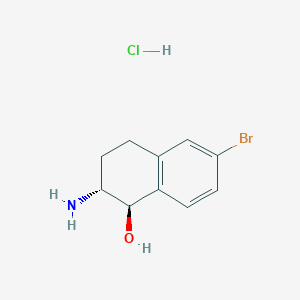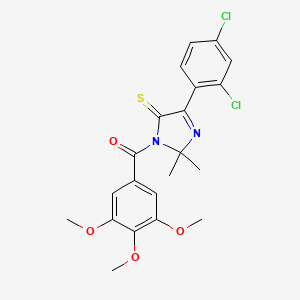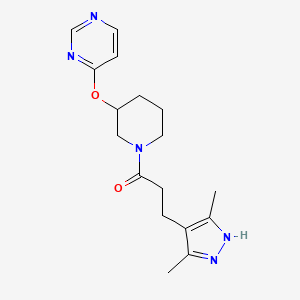
3-Phenyl-2-(phenylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound belonging to the quinoline family. It possesses a unique chemical structure characterized by a quinoline core substituted with a phenyl group at the 3-position and a phenylsulfanyl group at the 2-position. This compound has gained significant attention in various scientific fields due to its potential biological activity and diverse applications.
Mécanisme D'action
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
Quinoline derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives have been associated with a variety of effects, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylsulfanyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phenylsulfanyl chloride in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(phenylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Various electrophiles (e.g., halogens, nitro groups); conditionsacidic or basic media, depending on the electrophile
Major Products
Applications De Recherche Scientifique
3-Phenyl-2-(phenylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
3-Phenylquinoline: Similar structure but without the phenylsulfanyl group, leading to variations in reactivity and bioactivity.
2-(Phenylsulfanyl)quinoline: Similar but lacks the phenyl group at the 3-position, affecting its overall properties
Uniqueness
3-Phenyl-2-(phenylsulfanyl)quinoline is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
3-phenyl-2-phenylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXGBZGMCVMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methanesulfonyl-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)piperidine-4-carboxamide](/img/structure/B2762556.png)


![8-(2,4-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2762560.png)

![[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methanesulfonylbenzoyl)piperazine](/img/structure/B2762567.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)


![2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE](/img/structure/B2762576.png)
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2762577.png)
